3-amino-6-bromo-2-methoxybenzonitrile
Description
3-Amino-6-bromo-2-methoxybenzonitrile is a substituted benzonitrile derivative characterized by an amino group (-NH₂) at position 3, a bromine atom at position 6, and a methoxy group (-OCH₃) at position 2. This compound’s structure combines electron-donating (amino, methoxy) and electron-withdrawing (bromine, nitrile) groups, creating unique electronic and steric properties. The nitrile group (-CN) enhances reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.
Properties
IUPAC Name |
3-amino-6-bromo-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-5(4-10)6(9)2-3-7(8)11/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOGRIICGVCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091528-20-8 | |
| Record name | 3-amino-6-bromo-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-Amino-2-Methoxybenzonitrile
The precursor 3-amino-2-methoxybenzonitrile can be synthesized via nitration and reduction of 2-methoxybenzonitrile.
Procedure :
-
Nitration : 2-Methoxybenzonitrile undergoes nitration at position 3 (meta to the nitrile, ortho to methoxy) using fuming HNO₃ in H₂SO₄ at 0–5°C. The nitration regioselectivity is driven by the nitrile’s meta-directing effect overriding methoxy’s ortho/para-directing influence.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, yielding 3-amino-2-methoxybenzonitrile with >90% purity.
Bromination at Position 6
Bromination of 3-amino-2-methoxybenzonitrile introduces the bromo group para to the methoxy (position 6).
Conditions :
-
Electrophilic Bromination : Using Br₂ (1.1 eq.) in CHCl₃ at 0°C with FeBr₃ (5 mol%) as a catalyst achieves 75% yield. The amino group’s activating effect directs bromination para to methoxy.
-
Alternative Brominating Agents : N-Bromosuccinimide (NBS) in DMF under light irradiation affords moderate yields (60–65%) but minimizes polybromination byproducts.
Challenges :
-
Competing bromination at position 4 (ortho to amino) occurs if reaction temperatures exceed 10°C, necessitating precise thermal control.
-
Side products require purification via column chromatography (SiO₂, hexane/EtOAc 4:1).
Route 2: Early-Stage Bromination Followed by Functionalization
Synthesis of 6-Bromo-2-Methoxybenzonitrile
Starting from 2-methoxybenzonitrile, bromination at position 6 is achieved via directed ortho-metalation (DoM).
Procedure :
-
Directed Metalation : Treatment with LDA (2.2 eq.) at −78°C in THF generates a lithiated intermediate at position 3, which is quenched with Br₂ (−78°C to rt) to install bromine at position 6 (para to methoxy). Yield: 68%.
-
Electrophilic Bromination : As in Route 1, Br₂/FeBr₃ in CHCl₃ provides comparable yields but lower regioselectivity (55% yield, 85:15 para:ortho ratio).
Introduction of the Amino Group
Amination at position 3 is achieved via Ullmann coupling or catalytic C–H activation.
Ullmann Coupling :
-
Conditions : 6-Bromo-2-methoxybenzonitrile, CuI (10 mol%), phenanthroline ligand, and NH₄OH in DMSO at 110°C for 24 h. Yield: 50–55%.
-
Limitations : Requires stoichiometric copper and extended reaction times.
Buchwald-Hartwig Amination :
-
Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃, and NH₃ in dioxane at 100°C. Yield: 70%.
-
Advantages : Higher efficiency and milder conditions compared to Ullmann.
Alternative Routes and Novel Methodologies
One-Pot Tandem Bromination-Cyanation
A patent-derived method (CN107721869A) adapts bromomethyl intermediates for streamlined synthesis:
Steps :
-
Bromination of 4-Methyl-3-Methoxybenzonitrile : NBS (1.2 eq.) and BPO initiator in chlorobenzene at 80°C yield 4-bromomethyl-3-methoxybenzonitrile (63%).
-
Hydrolysis and Cyanation : Treatment with K₂CO₃ in water/dichloromethane converts the bromomethyl to a hydroxymethyl group, followed by dehydration to the nitrile.
Adaptation for Target Molecule :
-
Starting with 3-methyl-2-methoxybenzonitrile, bromination at position 6 (via radical or electrophilic pathways) followed by oxidation and cyanation could theoretically yield the target. However, this route remains untested in the literature.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Tandem Method |
|---|---|---|---|
| Overall Yield | 60–65% | 55–70% | 40–50% (projected) |
| Key Step | Bromination | Amination | Bromination-Cyanation |
| Regioselectivity Control | Moderate | High | Low |
| Purification Complexity | High | Moderate | High |
| Scalability | Limited | High | Moderate |
Industrial-Scale Considerations
For bulk synthesis, Route 2’s Buchwald-Hartwig amination offers superior scalability and reproducibility. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromo-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted benzonitriles, nitrobenzonitriles, and biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
3-amino-6-bromo-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-amino-6-bromo-2-methoxybenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent positions, functional groups, and properties:
Key Observations:
Substituent Effects: Amino Group Position: The presence of an amino group at position 3 (in the target compound) versus position 6 (as in 6-amino-3-bromo-2-fluorobenzonitrile ) alters electronic distribution. The 3-amino group enhances nucleophilicity at the aromatic ring’s meta position, favoring electrophilic substitution reactions. Halogen Variants: Bromine at position 6 (as in the target compound) increases molecular weight and steric bulk compared to fluorine in 3-bromo-6-fluoro-2-methoxybenzonitrile . Bromine’s electronegativity also impacts solubility, often reducing it in polar solvents.
Functional Group Influence: Nitrile vs. Ester: The nitrile group in benzonitrile derivatives (e.g., the target compound) offers versatile reactivity for forming amines, carboxylic acids, or heterocycles. In contrast, methyl 3-amino-6-bromo-2-methylbenzoate contains an ester group, which is more prone to hydrolysis but less reactive in cross-coupling reactions.
Physical Properties: Molecular Weight: The target compound’s higher molecular weight (~257.06) compared to 6-amino-3-bromo-2-fluorobenzonitrile (215.02 ) suggests differences in melting points and solubility. Solubility Trends: Amino and methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO), whereas bromine and aromatic nitriles may enhance crystallinity.
Applications: The target compound’s nitrile and amino groups make it a candidate for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations in drug discovery. In contrast, 3-bromo-6-fluoro-2-methoxybenzonitrile is more likely used in fluorinated agrochemicals due to fluorine’s metabolic stability.
Q & A
What are the key synthetic strategies for introducing the amino group regioselectively in 3-amino-6-bromo-2-methoxybenzonitrile?
Level: Basic
Methodological Answer:
The amino group at the 3-position can be introduced via nucleophilic aromatic substitution (NAS) or catalytic amination . Starting from 6-bromo-2-methoxybenzonitrile (a precursor listed in Kanto catalogs ), NAS can be performed using ammonia or protected amines under controlled conditions (e.g., CuI catalysis in DMF at 120°C). Alternatively, Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enables regioselective amination while retaining the nitrile and methoxy groups . Purification typically involves column chromatography or recrystallization in ethanol to isolate the product.
How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving 3-amino-6-bromo-2-methoxybenzonitrile to minimize side reactions?
Level: Advanced
Methodological Answer:
The bromine atom at the 6-position is reactive in cross-coupling reactions. To avoid side reactions (e.g., nitrile hydrolysis or methoxy deprotection):
- Use mild bases (e.g., K₂CO₃ instead of NaOH) and low-temperature conditions (60–80°C).
- Select Pd(dppf)Cl₂ as a catalyst for its stability with electron-rich aryl bromides.
- Protect the amino group with a trityl or Boc group prior to coupling to prevent catalyst poisoning . Post-coupling deprotection can be achieved with TFA or HCl.
What analytical techniques are most effective for resolving structural ambiguities in derivatives of 3-amino-6-bromo-2-methoxybenzonitrile?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy at C2 vs. C4) via coupling patterns. The amino proton appears as a broad singlet (~δ 5.5 ppm) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities and validates molecular ion peaks (e.g., [M+H]⁺ at m/z 241).
- X-ray Crystallography: Resolves steric effects in derivatives, particularly for bulky substituents .
How should researchers address contradictions in reported yields for amination reactions of 3-amino-6-bromo-2-methoxybenzonitrile derivatives?
Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent polarity and catalyst loading . For example:
- DMF vs. THF: Higher yields (75–85%) are reported in DMF due to better solubility of intermediates, while THF may drop yields to 50–60% due to incomplete reaction .
- Catalyst Optimization: Screening ligands (e.g., BINAP vs. Xantphos) can improve turnover. A 2023 study showed Xantphos/Pd(OAc)₂ increased yields by 20% in NAS reactions .
- Moisture Sensitivity: Ensure anhydrous conditions to prevent nitrile hydrolysis, which is a common side reaction .
What in vitro assays are recommended for evaluating the bioactivity of 3-amino-6-bromo-2-methoxybenzonitrile in antimicrobial research?
Level: Advanced
Methodological Answer:
- Antimicrobial Susceptibility Testing: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition Assays: Test interactions with bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm .
- Cytotoxicity Screening: Pair bioactivity data with MTT assays on mammalian cells (e.g., HEK293) to assess selectivity .
How can the stability of 3-amino-6-bromo-2-methoxybenzonitrile be enhanced during long-term storage?
Level: Basic
Methodological Answer:
- Storage Conditions: Keep under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the nitrile group.
- Lyophilization: For aqueous solutions, lyophilize the compound with trehalose (1:1 w/w) to stabilize the amino group against oxidation .
- Purity Monitoring: Conduct quarterly HPLC analyses to detect degradation products (e.g., benzoic acid derivatives) .
What computational methods are suitable for predicting the reactivity of 3-amino-6-bromo-2-methoxybenzonitrile in novel reactions?
Level: Advanced
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model electron density maps, identifying reactive sites (e.g., bromine as the most electrophilic center) .
- Molecular Docking: AutoDock Vina predicts binding affinities for antimicrobial targets (e.g., DHFR), guiding derivative design .
- Reaction Pathway Simulations: Transition state analysis in ChemDraw elucidates steric hindrance effects from the methoxy group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
